6-(2-Fluorophenyl)-3-pyridinecarbaldehyde
Overview
Description
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid.
Reduction: 6-(2-Fluorophenyl)-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Shares the fluorophenyl group but lacks the pyridine ring.
3-Pyridinecarboxaldehyde: Contains the pyridine ring and aldehyde group but lacks the fluorophenyl substitution.
6-(2-Chlorophenyl)-3-pyridinecarbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is unique due to the presence of both the fluorophenyl group and the pyridine ring, which can impart distinct electronic and steric properties. This combination can influence its reactivity and interactions with biological targets, making it valuable in various research applications.
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQSIJKUJJSTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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